(+)-3-(Trifluoroacetyl)camphor

Catalog No.
S1891842
CAS No.
51800-98-7
M.F
C12H15F3O2
M. Wt
248.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-3-(Trifluoroacetyl)camphor

CAS Number

51800-98-7

Product Name

(+)-3-(Trifluoroacetyl)camphor

IUPAC Name

(1R,4R)-1,7,7-trimethyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one

Molecular Formula

C12H15F3O2

Molecular Weight

248.24 g/mol

InChI

InChI=1S/C12H15F3O2/c1-10(2)6-4-5-11(10,3)8(16)7(6)9(17)12(13,14)15/h6-7H,4-5H2,1-3H3/t6-,7?,11+/m1/s1

InChI Key

ISLOIHOAZDSEAJ-XGLFCGLISA-N

SMILES

CC1(C2CCC1(C(=O)C2C(=O)C(F)(F)F)C)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2C(=O)C(F)(F)F)C)C

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C(C2=O)C(=O)C(F)(F)F
  • Origin: The specific origin of (+)-3-(Trifluoroacetyl)camphor is not readily available in scientific literature. However, considering its structure, it can be synthesized from natural camphor, a bicyclic ketone found in Cinnamomum camphora (camphor tree) [].
  • Significance: (+)-3-(Trifluoroacetyl)camphor serves as a versatile building block for organic synthesis. The trifluoroacetyl group (-CF3) can be further manipulated to introduce new functionalities into complex molecules []. Additionally, its chiral nature (having a (+) designation) makes it potentially useful in the development of enantioselective reactions.

Molecular Structure Analysis

(+)-3-(Trifluoroacetyl)camphor possesses a bicyclic skeleton derived from camphor, with a trifluoroacetyl group attached to the third carbon (C-3) position. The key features of its structure include:

  • A rigid bicyclic framework consisting of two fused cyclohexane rings.
  • A carbonyl group (C=O) present in the camphor structure.
  • A trifluoroacetyl group (-CF3C=O) attached to the C-3 position, introducing a bulky and electron-withdrawing substituent.
  • A chiral center at the C-2 position due to the presence of four different substituents around it, leading to the (+) enantiomer in this case [].

Chemical Reactions Analysis

  • Nucleophilic Acylation: The trifluoroacetyl group can act as an acylating agent, reacting with nucleophiles (compounds with electron-donating lone pairs) to form new carbon-carbon bonds. This could be useful for introducing various functionalities into complex molecules [].
  • Reduction: The carbonyl group in both the camphor and trifluoroacetyl moieties can be reduced to alcohols under appropriate conditions. This could lead to the formation of various derivatives [].

Physical And Chemical Properties Analysis

  • Physical State: Likely a solid at room temperature due to the presence of the bulky trifluoroacetyl group and the rigid camphor skeleton.
  • Melting Point: Expected to be relatively high due to the rigid structure and intermolecular interactions.
  • Boiling Point: Likely high due to the presence of both the carbonyl group and the trifluoroacetyl moiety.
  • Solubility: Presumed to be poorly soluble in water due to the hydrophobic nature of the molecule. Solubility in organic solvents like dichloromethane or chloroform is expected to be higher.
  • Stability: The trifluoroacetyl group is generally stable under most conditions. The camphor skeleton is also relatively stable. However, the compound might be susceptible to strong acids or bases.

(+)-3-(Trifluoroacetyl)camphor finds application in scientific research as a chiral precursor for the generation of in situ chiral dioxiranes. These dioxiranes are powerful oxidizing agents used in asymmetric epoxidation reactions. ()

  • Chiral Precursor: (+)-3-(Trifluoroacetyl)camphor possesses a chiral center, meaning its mirror image is not superimposable. This chirality is transferred to the subsequently formed dioxirane, leading to the asymmetric (enantioselective) epoxidation of olefins (double bond containing organic molecules). ()
  • In Situ Generation of Chiral Dioxiranes: (+)-3-(Trifluoroacetyl)camphor reacts with suitable chiral ketone precursors under specific conditions to generate the desired chiral dioxirane in the reaction mixture itself. This eliminates the need for isolating and handling the often unstable dioxiranes beforehand. ()
  • Asymmetric Epoxidation: The in situ generated chiral dioxirane then reacts with unfunctionalized olefins, selectively introducing an epoxide group (oxygen-containing ring) onto one face of the double bond. The chirality of the dioxirane dictates the stereochemistry of the newly formed epoxide, resulting in an enantioenriched product. ()

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51800-98-7

Dates

Modify: 2023-08-16

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